Aromadendrin 4'-glucoside
Overview
Description
Aromadendrin 4’-glucoside is a flavonoid glycoside derived from aromadendrin, a naturally occurring flavanonol. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Aromadendrin 4’-glucoside is found in various plants and has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromadendrin 4’-glucoside typically involves the glycosylation of aromadendrin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer a glucose moiety to the hydroxyl group at the 4’ position of aromadendrin. Chemical glycosylation, on the other hand, may involve the use of glycosyl donors such as trichloroacetimidates or thioglycosides under acidic or basic conditions.
Industrial Production Methods: Industrial production of aromadendrin 4’-glucoside may involve biotechnological approaches, including the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Aromadendrin 4’-glucoside undergoes various chemical reactions, including:
Oxidation: Aromadendrin 4’-glucoside can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions may involve the replacement of the glucose moiety with other functional groups, leading to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of aromadendrin 4’-glucoside, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound is used as a model substrate in studies of glycosylation reactions and the development of new synthetic methodologies.
Biology: Aromadendrin 4’-glucoside has been investigated for its role in modulating cellular processes, including apoptosis and autophagy.
Industry: The compound’s antioxidant properties make it a valuable additive in food and cosmetic industries.
Mechanism of Action
Aromadendrin 4’-glucoside exerts its effects through various molecular targets and pathways:
Amyloid Aggregation: The compound accelerates the aggregation and fibrillization of amyloid proteins, which is beneficial in reducing the toxicity associated with misfolded amyloid species.
Cellular Signaling: Aromadendrin 4’-glucoside modulates signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and apoptosis.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Aromadendrin 4’-glucoside can be compared with other flavonoid glycosides, such as:
Quercetin 3-glucoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol 3-glucoside: Exhibits anticancer and cardioprotective effects.
Myricetin 3-glucoside: Demonstrates neuroprotective and anti-diabetic activities.
Uniqueness: Aromadendrin 4’-glucoside is unique in its dual role as an amyloid promoter and cytoprotective agent, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17-25,27-29H,7H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZXCTSYNLVRKO-JUIPTLLLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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